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2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring This can be achieved through the cyclization of hydrazides with carbon disulfide and subsequent reaction with bromophenyl derivatives
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated for their activity against various bacterial strains and fungi. These studies typically employ methods such as the turbidimetric method for bacterial strains and agar diffusion assays for fungi to assess efficacy.
- Mechanism of Action : The presence of the oxadiazole moiety is believed to enhance the interaction with microbial enzymes or cell membranes, leading to inhibition of growth.
- Case Study : A related compound demonstrated promising results against Gram-positive and Gram-negative bacteria, indicating that modifications in the side chains can lead to improved activity profiles .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent pharmacological research.
- Cell Line Studies : In vitro studies have shown that derivatives of oxadiazole compounds can inhibit the proliferation of various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The Sulforhodamine B assay is commonly used to evaluate cell viability post-treatment.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between these compounds and target proteins involved in cancer cell proliferation. For instance, molecular docking has revealed favorable binding interactions with estrogen receptor targets .
Synthesis and Modification
The synthesis of 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions including:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the thioether linkage.
- Acetylation to yield the final product.
These synthetic pathways are crucial for optimizing yield and purity while exploring structure-activity relationships (SAR).
Applications in Drug Development
Given its promising biological activities, this compound is being explored for development into new therapeutic agents. Its applications include:
- Antimicrobial Agents : Targeting drug-resistant strains of bacteria.
- Anticancer Drugs : Developing selective inhibitors for specific cancer types.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring and bromophenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide: The presence of fluorine may influence its biological interactions.
Uniqueness
The presence of the bromophenyl group in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H16BrN3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-11-7-8-12(2)15(9-11)20-16(23)10-25-18-22-21-17(24-18)13-5-3-4-6-14(13)19/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
RFIMTFZWRZBDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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